molecular formula C11H12Cl2N4OS B2496016 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole CAS No. 338967-98-9

1-(2,4-dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2496016
CAS No.: 338967-98-9
M. Wt: 319.2
InChI Key: ZPWUZYNGWVCTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C11H12Cl2N4OS and its molecular weight is 319.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions 1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole is a compound that has been explored in various chemical syntheses and reactions. The studies range from the synthesis of azoles, which involve reactions such as bromine to lithium exchange reactions, highlighting their potential in creating various substituted compounds through lithiation and subsequent quenching with different reagents (Iddon & Nicholas, 1996). Furthermore, the docking studies and X-ray crystal structure analysis of tetrazole derivatives offer insights into the molecular orientation and interaction within the active sites of enzymes, suggesting their applicability in drug design and as COX-2 inhibitors (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Applications The antimicrobial and antifungal potentials of 1,2,4-triazole derivatives have been evaluated, revealing some compounds with notable activities against various microorganisms. This indicates the role of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition Research into the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media demonstrates their efficiency in protecting metals from corrosion. Such compounds can offer up to 99% inhibition efficiency, signifying their importance in industrial applications to extend the lifespan of metal structures and components (Lagrenée et al., 2002).

Herbicidal Activities Some derivatives have been identified for their potent herbicidal activity against annual weeds, demonstrating good rice selectivity under greenhouse and flooded paddy conditions. This highlights their potential use in agricultural pest management to control a wide range of annual weeds, showcasing an environmental application of these compounds (Hwang et al., 2005).

Surface Activity and Potential Biological Applications The synthesis and evaluation of 1,2,4-triazole derivatives for their surface activity and biological significance demonstrate their multifunctionality. These compounds not only possess antimicrobial activity but can also be used as surface-active agents, indicating their potential in pharmaceutical formulations and industrial applications (El-Sayed, 2006).

Properties

IUPAC Name

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methylsulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N4OS/c1-6(2)18-10-5-9(7(12)4-8(10)13)17-11(19-3)14-15-16-17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWUZYNGWVCTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)SC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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